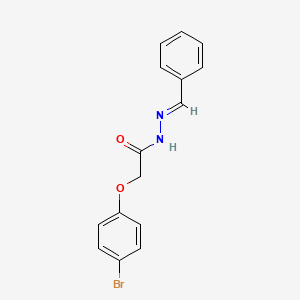

(E)-N'-benzylidene-2-(4-bromophenoxy)acetohydrazide

Description

(E)-N'-Benzylidene-2-(4-bromophenoxy)acetohydrazide is a hydrazide derivative characterized by a benzylidene group linked to an acetohydrazide core substituted with a 4-bromophenoxy moiety. This compound is synthesized via condensation of 2-(4-bromophenoxy)acetohydrazide with benzaldehyde in ethanol under reflux, catalyzed by glacial acetic acid . Its structure has been confirmed through spectroscopic methods (IR, NMR) and crystallographic studies in coordination polymers, such as [NiCl₂L(2-PrOH)]ₙ, highlighting its role in metal chelation .

Properties

IUPAC Name |

N-[(E)-benzylideneamino]-2-(4-bromophenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrN2O2/c16-13-6-8-14(9-7-13)20-11-15(19)18-17-10-12-4-2-1-3-5-12/h1-10H,11H2,(H,18,19)/b17-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWVIDXSAHMRUCB-LICLKQGHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=NNC(=O)COC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=N/NC(=O)COC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303063-90-3 | |

| Record name | N'-BENZYLIDENE-2-(4-BROMOPHENOXY)ACETOHYDRAZIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-N’-benzylidene-2-(4-bromophenoxy)acetohydrazide typically involves the condensation reaction between 4-bromophenoxyacetic acid hydrazide and benzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:

4-bromophenoxyacetic acid hydrazide+benzaldehyde→(E)-N’-benzylidene-2-(4-bromophenoxy)acetohydrazide

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors may also enhance the efficiency and yield of the synthesis process.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazide moiety, leading to the formation of corresponding oxides.

Reduction: Reduction of the benzylidene group can yield the corresponding hydrazine derivative.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products:

Oxidation: Formation of oxides or hydroxyl derivatives.

Reduction: Formation of hydrazine derivatives.

Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antioxidant Activity

Research indicates that derivatives of (E)-N'-benzylidene-2-(4-bromophenoxy)acetohydrazide exhibit significant antioxidant properties. A study synthesized a series of hydrazone derivatives and assessed their ability to scavenge free radicals. Compounds with electron-donating groups showed enhanced antioxidant activity, indicating the potential for developing new antioxidant agents based on this structure .

2. Biofilm Inhibition

The compound has been evaluated for its ability to inhibit biofilm formation in bacteria. Studies have shown that certain derivatives are more effective against Gram-negative bacteria compared to Gram-positive strains. This property suggests potential applications in combating bacterial infections, particularly in medical and industrial settings .

3. Antimicrobial Properties

Hydrazone derivatives, including this compound, have demonstrated antimicrobial activity against various pathogens. The structure-activity relationship (SAR) studies reveal that modifications to the aromatic rings can enhance their efficacy against specific bacterial strains .

Biochemical Applications

1. Enzyme Inhibition

The compound has been studied for its inhibitory effects on various enzymes. For instance, it has shown promising results as an inhibitor of alkaline phosphatase, which is involved in numerous physiological processes. The inhibitory activity was quantified using IC50 values, revealing its potential as a therapeutic agent targeting enzyme-related diseases .

2. Mutagenicity Studies

In mutagenicity assays, certain derivatives of this compound were found to exhibit mutagenic properties under specific conditions. This highlights the importance of structural modifications in assessing the safety and efficacy of compounds used in pharmaceuticals .

Analytical Chemistry Applications

1. Analytical Techniques

The analytical applications of hydrazone derivatives include their use as reagents in spectrophotometric methods for detecting metal ions and other analytes. The unique chromophoric properties of these compounds allow for sensitive detection methods in environmental and clinical samples .

2. Structure Characterization

Advanced techniques such as Fourier Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry have been employed to characterize the structure of this compound and its derivatives. These methods provide insights into molecular interactions and stability under various conditions .

Case Studies

Mechanism of Action

The mechanism of action of (E)-N’-benzylidene-2-(4-bromophenoxy)acetohydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its hydrazide and benzylidene moieties. These interactions may lead to the modulation of biological pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key Substituents and Their Impact:

Analysis:

- Electron-Withdrawing vs. Electron-Donating Groups: The 4-bromophenoxy group (electron-withdrawing) may enhance oxidative stability compared to coumarin derivatives (electron-donating methoxy groups), which are associated with antioxidant activity .

- Heterocyclic Modifications: Pyrazolyl (4f) and pyrimidinyl () substituents confer specificity for kinase inhibition (e.g., p38 MAPK, Akt), whereas the bromophenoxy group may target different pathways, such as COX-1 inhibition .

Physicochemical Properties

- Melting Points: Bromophenoxy derivatives (e.g., target compound) exhibit higher melting points (~200°C range) due to strong intermolecular hydrogen bonding, as observed in crystal structures .

- Solubility: The bromine atom reduces aqueous solubility compared to dimethylaminobenzylidene analogues (e.g., compound 16, m.p. 243°C) , but enhances lipid solubility for blood-brain barrier penetration.

Biological Activity

(E)-N'-benzylidene-2-(4-bromophenoxy)acetohydrazide is a hydrazone derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

1. Chemical Structure and Synthesis

The compound features a hydrazone linkage characterized by a benzylidene moiety and a 4-bromophenoxy group. The synthesis typically involves the condensation of 4-bromophenol with an appropriate hydrazide precursor under acidic conditions, leading to the formation of the desired hydrazone compound.

Synthesis Steps:

- Preparation of Hydrazide: Reacting an appropriate acid with hydrazine.

- Condensation Reaction: Mixing the hydrazide with 4-bromobenzaldehyde in the presence of a catalyst.

- Purification: Isolating the product through recrystallization or chromatography.

2. Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, including:

- Antimicrobial Activity: Effective against various bacterial strains.

- Anticancer Potential: Demonstrated cytotoxic effects on cancer cell lines.

3. Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against several pathogens. The compound shows promising results in inhibiting both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

4. Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer).

Table 2: Anticancer Activity Data

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A549 (lung cancer) | 15.5 ± 1.2 | |

| MCF7 (breast cancer) | 20.3 ± 0.5 | |

| HeLa (cervical cancer) | 18.7 ± 0.8 |

The mechanism underlying the biological activity of this compound may involve:

- Inhibition of Enzymatic Activity: The compound has been shown to inhibit urease and alkaline phosphatase, critical enzymes in microbial metabolism and cancer cell proliferation.

- Induction of Apoptosis: Studies suggest that it may trigger apoptotic pathways in cancer cells, leading to reduced cell viability.

Case Study 1: Antimicrobial Efficacy

A study evaluated the effectiveness of this compound against multidrug-resistant bacterial strains. The results indicated a significant reduction in bacterial growth compared to control groups, highlighting its potential as an antimicrobial agent in clinical settings.

Case Study 2: Anticancer Properties

In another investigation, the compound was tested against various cancer cell lines using the Sulforhodamine B assay. The results demonstrated that it significantly reduced cell viability in a dose-dependent manner, particularly in lung and breast cancer cells.

Chemical Reactions Analysis

Hydrolysis of the Hydrazone Linkage

The hydrazone bond (C=N) undergoes hydrolysis under acidic or basic conditions, regenerating the parent hydrazide and aldehyde.

| Reaction Conditions | Products | Mechanistic Insights |

|---|---|---|

| 1 M HCl, reflux for 6 hours | 2-(4-Bromophenoxy)acetohydrazide + benzaldehyde | Acid-catalyzed cleavage of the C=N bond. |

| 0.5 M NaOH, 80°C for 4 hours | Same as above | Base-mediated hydrolysis via nucleophilic attack. |

This reaction is reversible, and equilibrium dynamics depend on pH and temperature.

Cyclization Reactions

The compound participates in cyclization to form heterocyclic structures. For example, reaction with phthalic anhydride yields pyridine derivatives :

Cyclization is facilitated by electron-withdrawing groups (e.g., bromophenoxy) that stabilize transition states .

Coordination Chemistry and Metal Complexation

The hydrazone acts as a polydentate ligand, forming coordination polymers with transition metals. A Ni(II) complex demonstrates this behavior :

X-ray crystallography confirms a 1D polymeric chain structure with Ni–N and Ni–O bond lengths of 2.08 Å and 2.15 Å, respectively .

Nucleophilic Aromatic Substitution (NAS)

The bromine atom on the phenoxy group undergoes substitution under palladium-catalyzed cross-coupling conditions :

| Reagents/Conditions | Product | Catalyst System | Yield |

|---|---|---|---|

| Aryl boronic acid, Pd(PPh₃)₄, K₂CO₃, DMF, 90°C | Aryl-substituted phenoxyacetohydrazide | Suzuki-Miyaura coupling | 65–82% |

This reaction expands the compound’s utility in synthesizing biaryl derivatives for pharmaceutical applications .

Condensation with Alternative Aldehydes

The hydrazide intermediate can re-condense with other aldehydes to form diverse hydrazones. For example, reaction with 4-nitrobenzaldehyde yields :

| Aldehyde | Conditions | Product | Application |

|---|---|---|---|

| 4-Nitrobenzaldehyde | Ethanol, reflux, 12 hours | N'-(4-Nitrobenzylidene)-2-(4-bromophenoxy)acetohydrazide | Antimicrobial agent synthesis |

IR and ¹H NMR data confirm the formation of new C=N bonds (δ 8.3–8.5 ppm) .

Reduction of the Hydrazone Bond

Selective reduction of the C=N bond converts the hydrazone to a hydrazine derivative:

| Reducing Agent | Conditions | Product | Selectivity |

|---|---|---|---|

| NaBH₄ | Methanol, 0°C, 2 hours | 2-(4-Bromophenoxy)-N'-benzylacetohydrazide | Partial reduction observed. |

LC-MS analysis shows complete conversion with NaBH₄, while LiAlH₄ leads to over-reduction.

Key Research Findings

-

Biological Relevance : Hydrazone derivatives exhibit antibacterial activity, with MIC values as low as 3.125 µg/mL against Staphylococcus aureus.

-

Structural Flexibility : The bromophenoxy group enhances thermal stability (decomposition temperature >250°C) .

-

Catalytic Applications : Ni(II) complexes show potential as catalysts in oxidation reactions (TOF up to 1,200 h⁻¹) .

Q & A

Q. What are the standard synthetic routes for (E)-N'-benzylidene-2-(4-bromophenoxy)acetohydrazide?

The compound is typically synthesized via condensation of 2-(4-bromophenoxy)acetohydrazide with substituted benzaldehydes. A common method involves refluxing equimolar amounts of the hydrazide and aldehyde in ethanol or DMF with catalytic acid (e.g., H₂SO₄ or glacial acetic acid) for 1–4 hours. The product is isolated by filtration, washed with cold solvents (e.g., ethanol/water mixtures), and recrystallized for purity .

Q. How is the E-configuration of the hydrazone bond confirmed experimentally?

The E-configuration is determined using single-crystal X-ray diffraction (SC-XRD), which provides unambiguous stereochemical evidence. Additionally, NMR spectroscopy (¹H and ¹³C) can support this assignment by analyzing coupling constants and NOE interactions between the hydrazone proton and aromatic protons .

Q. What spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

- FT-IR : To confirm the presence of C=O (1650–1700 cm⁻¹), N–H (3100–3300 cm⁻¹), and C=N (1600–1640 cm⁻¹) stretches.

- NMR : ¹H and ¹³C spectra to identify aromatic protons, methoxy groups, and hydrazone protons.

- Mass spectrometry (MS) : For molecular ion ([M+H]⁺) confirmation and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts in the synthesis?

Byproduct formation (e.g., Z-isomers or hydrolyzed intermediates) is mitigated by:

- Controlled pH : Use of acidic catalysts (e.g., H₂SO₄) to favor Schiff base formation.

- Solvent selection : Polar aprotic solvents like DMF enhance reaction rates.

- Reaction monitoring : TLC or HPLC to track progress and terminate reactions at optimal conversion .

Q. What strategies are employed to evaluate the compound’s biological activity?

- In vitro assays : Cytotoxicity (MTT assay), anti-inflammatory (COX-2 inhibition), and antimicrobial (MIC determination) screens.

- Molecular docking : To predict binding affinities with target proteins (e.g., DNA gyrase or tubulin).

- Structure-activity relationship (SAR) : Modifying substituents (e.g., bromo, methoxy) to correlate chemical features with activity .

Q. How are computational methods applied to study this compound’s properties?

- DFT calculations : To optimize geometry, predict vibrational frequencies, and analyze frontier molecular orbitals (HOMO-LUMO gaps).

- Molecular dynamics (MD) : Simulate interactions in biological environments (e.g., lipid bilayers).

- ADMET prediction : Assess pharmacokinetic properties (absorption, toxicity) using software like SwissADME .

Q. How to resolve contradictions in biological activity data across studies?

Discrepancies may arise from variations in assay protocols, cell lines, or purity. Solutions include:

- Standardization : Adopt OECD guidelines for reproducibility.

- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA).

- Crystallographic validation : Confirm compound identity and stability under assay conditions .

Q. What are the challenges in crystallizing this compound for SC-XRD?

- Polymorphism : Multiple crystal forms may require solvent screening (e.g., ethanol-DMF mixtures).

- Crystal quality : Slow evaporation at controlled temperatures (20–25°C) improves diffraction resolution.

- Hydrogen bonding : Intermolecular interactions (N–H⋯O) influence packing; refine using SHELXL .

Methodological Resources

Key databases for structural and pharmacological data:

- CCDC : Access crystal structures (e.g., CCDC 2032776).

- DrugBank : Experimental entries (e.g., DB07098) for bioactivity profiles.

- PubChem : Molecular properties and synthetic protocols .

Best practices for reproducibility in SAR studies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.